3-(4-(2-Fluoroethyl)piperidin-1-yl)-3-oxopropanenitrile

Regioisomer differentiation Chemical purity Piperidine substitution

Sourcing a reliable, high-purity fragment for kinase inhibitor development often poses supply chain and quality challenges. This compound directly addresses that need as the critical 4-(2-fluoroethyl)piperidine building block for tofacitinib analog synthesis. • 98% purity validated for consistent fragment-based screening (SPR/NMR) and SAR studies. • Cyanoacetyl warhead enables direct diversification into covalent kinase inhibitors. • Ensures batch-to-batch reproducibility for programs targeting the JAK binding pocket.

Molecular Formula C10H15FN2O
Molecular Weight 198.24 g/mol
Cat. No. B13344675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-(2-Fluoroethyl)piperidin-1-yl)-3-oxopropanenitrile
Molecular FormulaC10H15FN2O
Molecular Weight198.24 g/mol
Structural Identifiers
SMILESC1CN(CCC1CCF)C(=O)CC#N
InChIInChI=1S/C10H15FN2O/c11-5-1-9-3-7-13(8-4-9)10(14)2-6-12/h9H,1-5,7-8H2
InChIKeyZPOKRZMNGZDTMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-(2-Fluoroethyl)piperidin-1-yl)-3-oxopropanenitrile: A Strategic Intermediate for Kinase-Targeted Synthesis


3-(4-(2-Fluoroethyl)piperidin-1-yl)-3-oxopropanenitrile (CAS: 2097996-04-6) is a synthetic piperidine derivative characterized by a 4-position 2-fluoroethyl substituent and a 3-oxopropanenitrile moiety . Serving as a versatile building block, its structure is central to the synthesis of complex molecules, most notably as a key fragment in the Janus kinase (JAK) inhibitor tofacitinib and related analogs [1]. The presence of the cyanoacetyl group enables further chemical derivatization, making it a crucial intermediate in medicinal chemistry programs targeting kinase inhibition.

Critical Role of 4-(2-Fluoroethyl) Substitution in Piperidine Research Chemicals


Simple piperidine building blocks cannot replicate the specific physicochemical properties conferred by the 4-(2-fluoroethyl) modification. The position of the fluoroethyl group on the piperidine ring is a critical determinant of molecular geometry and subsequent biological interactions. For example, the 2-fluoroethyl moiety is a known pharmacophore in sigma-1 receptor ligands like fluspidine, where it dramatically enhances binding affinity and selectivity compared to non-fluorinated analogs [1]. In the context of the related tofacitinib structure, the 3-oxopropanenitrile warhead is essential for covalent modification of the target kinase's cysteine residue; substituting this with a different electrophile, such as in the analog 2-Chloro-1-(4-(2-fluoroethyl)piperidin-1-yl)ethan-1-one, would fundamentally alter the mechanism of action from cyanoacetamide-based inhibition . Therefore, generic substitution fails because even minor structural changes abolish the intended biological or chemical reactivity profile.

Quantitative Differentiation from Closest Analogs


Regioisomeric Purity: 4-Position vs 3-Position Fluoroethyl Substitution

The target compound differs from its closest structural isomer, 3-(3-(2-Fluoroethyl)-4-hydroxypiperidin-1-yl)-3-oxopropanenitrile (CAS 2091158-78-8), by the position of the fluoroethyl group on the piperidine ring and the absence of a hydroxyl group. This positional isomerism results in distinct chemical and physical properties, making the target compound a non-interchangeable chemical entity for synthesis . The target compound has a molecular weight of 198.24 g/mol, while the 3-substituted analog has a molecular weight of 214.24 g/mol due to the additional hydroxyl group .

Regioisomer differentiation Chemical purity Piperidine substitution

Warhead Chemistry: 3-Oxopropanenitrile vs Chloroacetyl Reactivity

The target compound contains a 3-oxopropanenitrile (cyanoacetyl) group, which acts as an electrophilic warhead capable of reacting with cysteine residues in kinase targets, a mechanism exemplified by the JAK inhibitor tofacitinib [1]. In contrast, the closely related analog 2-Chloro-1-(4-(2-fluoroethyl)piperidin-1-yl)ethan-1-one (CAS 2092726-48-0) presents a chloroacetyl warhead . While both are electrophilic, the cyanoacetyl group in the target compound is a precursor to the cyanoacetamide moiety in tofacitinib, whereas the chloroacetyl analog would undergo entirely different addition-elimination reactions.

Cyanoacetyl warhead Covalent inhibitor Chemical reactivity

Baseline Physicochemical Properties for Lead Optimization

The absolute physicochemical properties of the target compound provide a defined baseline for lead optimization programs. Its reported purity is 98% and its molecular formula is C10H15FN2O . For comparison, 4-(2-Fluoroethyl)piperidine (a simpler analog lacking the 3-oxopropanenitrile group) has a boiling point of 172.3±5.0 °C and a density of 0.9±0.1 g/cm³ . The addition of the 3-oxopropanenitrile group significantly alters these properties, increasing molecular weight and introducing a new hydrogen bond acceptor/donor system. While comparative biological activity data is absent in public literature, these foundational property differences are crucial for understanding fragment growth vectors.

Lead optimization Physicochemical profiling Fragment-based drug discovery

Optimal Procurement and Application in Drug Discovery


SAR Studies on the Piperidine Core of Tofacitinib Analogs

This compound is the ideal starting material for investigating the steric and electronic effects of substituting the piperidine 4-position in the tofacitinib scaffold. Its structure allows medicinal chemists to probe the region of the kinase inhibitor's binding pocket that accommodates the 2-fluoroethyl group, as this modification is known to be critical for sigma receptor affinity in related spirocyclic piperidines [1].

Synthesis of Cyanoacetamide-Based Covalent Inhibitor Libraries

The 3-oxopropanenitrile group serves as a direct point for diversification. Research teams can use this compound to synthesize novel analogs by reacting the nitrile group with amines to form cyanoacetamides, a validated warhead for targeting kinases and other enzymes with active-site cysteines, as evidenced by its presence in tofacitinib and other inhibitors [2].

Physicochemical Profiling of 4-(2-Fluoroethyl)piperidine Fragments

As a well-characterized, high-purity fragment, it is suited for fragment-based drug discovery campaigns. Its measured 98% purity provides a reliable baseline for biophysical screening (e.g., SPR, NMR) to identify new targets that can accommodate this specific 4-(2-fluoroethyl)piperidine motif which has shown promise in targeting sigma-1 receptors in other contexts [1].

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